2,6-Bis(tert-butylsulfanyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(tert-butylsulfanyl)benzaldehyde is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where tert-butylsulfanyl groups are introduced using tert-butyl chloride and a suitable catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2,6-Bis(tert-butylsulfanyl)benzaldehyde may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(tert-butylsulfanyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2,6-Bis(tert-butylsulfanyl)benzoic acid.
Reduction: 2,6-Bis(tert-butylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(tert-butylsulfanyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of tert-butylsulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Bis(tert-butylsulfanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The tert-butylsulfanyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used as a stabilizer in polymers.
2,6-Di-tert-butylbenzaldehyde: Similar structure but lacks the sulfanyl groups, leading to different chemical reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions .
Properties
CAS No. |
918882-57-2 |
---|---|
Molecular Formula |
C15H22OS2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,6-bis(tert-butylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C15H22OS2/c1-14(2,3)17-12-8-7-9-13(11(12)10-16)18-15(4,5)6/h7-10H,1-6H3 |
InChI Key |
WKNQCKPTPVZUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C(=CC=C1)SC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.